molecular formula C29H24N2O5 B12136377 5-[3-(benzyloxy)phenyl]-3-hydroxy-4-(5-methylfuran-2-carbonyl)-1-[(pyridin-3-yl)methyl]-2,5-dihydro-1H-pyrrol-2-one

5-[3-(benzyloxy)phenyl]-3-hydroxy-4-(5-methylfuran-2-carbonyl)-1-[(pyridin-3-yl)methyl]-2,5-dihydro-1H-pyrrol-2-one

Cat. No.: B12136377
M. Wt: 480.5 g/mol
InChI Key: OPDIZJRRMZKZGN-UHFFFAOYSA-N
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Description

This complex compound features a fascinating arrangement of functional groups. Let’s break it down:

    5-[3-(benzyloxy)phenyl]: A benzene ring with a benzyloxy group attached at the 3-position.

    3-hydroxy-4-(5-methylfuran-2-carbonyl): A furan ring with a carbonyl group at the 2-position and a hydroxyl group at the 3-position.

    1-[(pyridin-3-yl)methyl]-2,5-dihydro-1H-pyrrol-2-one: A pyrrole ring with a pyridine-derived side chain at the 1-position and a carbonyl group at the 2-position.

Preparation Methods

The synthetic routes for this compound involve intricate steps. One approach is through the coupling of appropriate building blocks, followed by cyclization. Industrial production methods may vary, but efficient protocols are essential.

Chemical Reactions Analysis

    Oxidation: The furan moiety could undergo oxidation, potentially yielding a carboxylic acid or other oxidized derivatives.

    Reduction: Reduction of the carbonyl group could lead to an alcohol or amine.

    Substitution: The pyridine-derived side chain may participate in substitution reactions.

    Common Reagents: Reagents like sodium borohydride (for reduction) and various oxidants (for oxidation) are relevant.

    Major Products: These reactions could yield diverse products, including alcohols, amines, or substituted pyrroles.

Scientific Research Applications

    Chemistry: Investigate its reactivity, explore new synthetic methodologies.

    Biology: Study its interactions with enzymes, receptors, or cellular processes.

    Medicine: Assess its potential as a drug candidate (e.g., anti-inflammatory, antitumor).

    Industry: Explore applications in materials science or catalysis.

Mechanism of Action

  • The compound likely interacts with specific molecular targets (enzymes, receptors, etc.).
  • It may modulate signaling pathways, affecting cellular responses.

Comparison with Similar Compounds

    Uniqueness: Highlight its distinctive features (e.g., the pyridine side chain).

    Similar Compounds: Explore related structures (e.g., other pyrroles, furans).

Properties

Molecular Formula

C29H24N2O5

Molecular Weight

480.5 g/mol

IUPAC Name

4-hydroxy-3-(5-methylfuran-2-carbonyl)-2-(3-phenylmethoxyphenyl)-1-(pyridin-3-ylmethyl)-2H-pyrrol-5-one

InChI

InChI=1S/C29H24N2O5/c1-19-12-13-24(36-19)27(32)25-26(31(29(34)28(25)33)17-21-9-6-14-30-16-21)22-10-5-11-23(15-22)35-18-20-7-3-2-4-8-20/h2-16,26,33H,17-18H2,1H3

InChI Key

OPDIZJRRMZKZGN-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(O1)C(=O)C2=C(C(=O)N(C2C3=CC(=CC=C3)OCC4=CC=CC=C4)CC5=CN=CC=C5)O

Origin of Product

United States

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